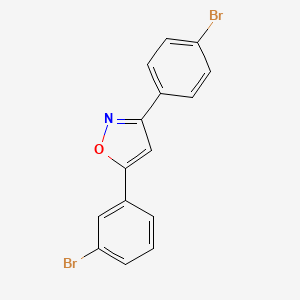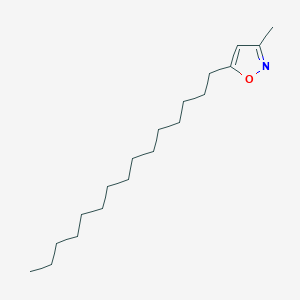
Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-nitrophenoxy)pentyl)-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-nitrophenoxy)pentyl)-3-methyl- is a complex organic compound belonging to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by its unique structure, which includes a nitrophenoxy group and an oxazolyl group, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-nitrophenoxy)pentyl)-3-methyl- typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrophenoxy Group: This step involves the nitration of a phenol derivative followed by etherification to introduce the nitrophenoxy group.
Attachment of the Oxazolyl Group: The oxazolyl group is introduced through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-nitrophenoxy)pentyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxy and oxazolyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while oxidation can lead to the formation of oxides.
Aplicaciones Científicas De Investigación
Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-nitrophenoxy)pentyl)-3-methyl- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-nitrophenoxy)pentyl)-3-methyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(5-(2,6-dichloro-4-(4,5-dihydro-2-oxazolyl)phenoxy)pentyl)-3-(hydroxyethyl oxymethyleneoxymethyl) isoxazole
- 5-{5-[2-chloro-4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]pentyl}-3-methylisoxazole
Uniqueness
Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-nitrophenoxy)pentyl)-3-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitrophenoxy and oxazolyl groups differentiate it from other isoxazole derivatives, making it a valuable compound for targeted research and applications.
Propiedades
Número CAS |
105639-10-9 |
|---|---|
Fórmula molecular |
C18H21N3O5 |
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
5-[5-[4-(4,5-dihydro-1,3-oxazol-2-yl)-2-nitrophenoxy]pentyl]-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C18H21N3O5/c1-13-11-15(26-20-13)5-3-2-4-9-24-17-7-6-14(12-16(17)21(22)23)18-19-8-10-25-18/h6-7,11-12H,2-5,8-10H2,1H3 |
Clave InChI |
QNTDQKXRGFBZTN-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC(=C1)CCCCCOC2=C(C=C(C=C2)C3=NCCO3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


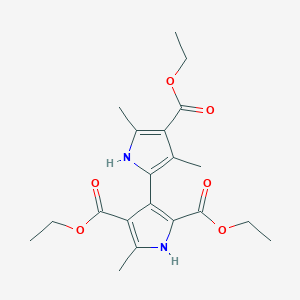

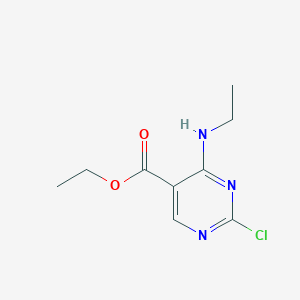
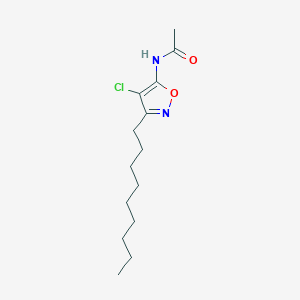
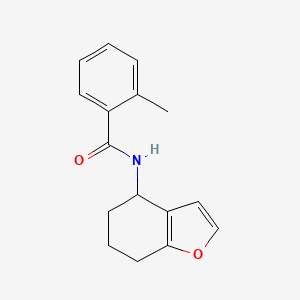
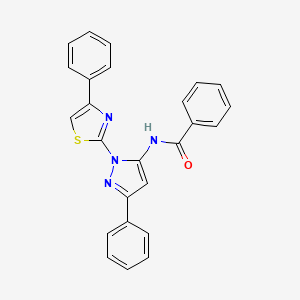
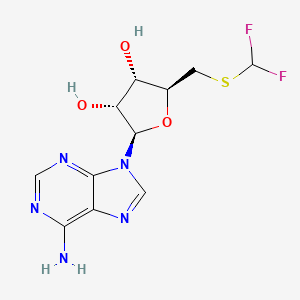
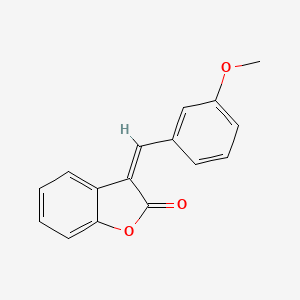
![5-{[(Naphthalen-2-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12901397.png)
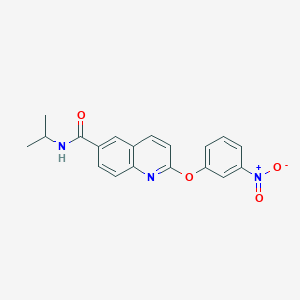
![Isoxazole, 5-[bis(methylthio)methyl]-3-methyl-](/img/structure/B12901405.png)

